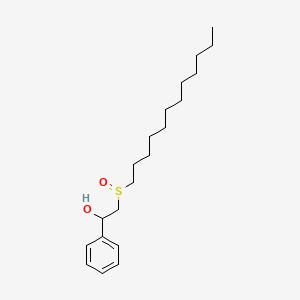

2-(Dodecylsulfinyl)-1-phenylethanol

Description

2-(Dodecylsulfinyl)-1-phenylethanol is a chiral alcohol derivative characterized by a sulfinyl group (-S(O)-) attached to a dodecyl chain at the β-position of the 1-phenylethanol backbone. The sulfinyl group confers stereochemical rigidity, making it valuable in asymmetric synthesis .

Properties

Molecular Formula |

C20H34O2S |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

2-dodecylsulfinyl-1-phenylethanol |

InChI |

InChI=1S/C20H34O2S/c1-2-3-4-5-6-7-8-9-10-14-17-23(22)18-20(21)19-15-12-11-13-16-19/h11-13,15-16,20-21H,2-10,14,17-18H2,1H3 |

InChI Key |

JGFMVVKNYQLJOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)CC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dodecylsulfinyl)-1-phenylethanol typically involves the reaction of dodecylsulfinyl chloride with 1-phenylethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Dodecylsulfinyl)-1-phenylethanol undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or peracids.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acid chlorides, alkyl halides.

Major Products:

Oxidation: 2-(Dodecylsulfonyl)-1-phenylethanol.

Reduction: 2-(Dodecylthio)-1-phenylethanol.

Substitution: Esters or ethers of this compound.

Scientific Research Applications

2-(Dodecylsulfinyl)-1-phenylethanol has several scientific research applications:

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of surfactants and emulsifiers due to its surface-active properties.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfinyl)-1-phenylethanol involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. The sulfinyl group may also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(dodecylsulfinyl)-1-phenylethanol with other 1-phenylethanol derivatives based on substituent effects, applications, and physicochemical properties.

2.1. Substituent-Specific Comparisons

2.1.1. 2-(1H-Imidazol-1-yl)-1-Phenylethanol (CAS 24155-47-3)

- Structure : Contains an imidazole ring at the β-position.

- Applications : Serves as a precursor for antifungal agents. Derivatives like aromatic esters (e.g., biphenyl esters) exhibit enhanced antifungal activity against Candida species compared to fluconazole .

- Key Data: Molecular formula: C₁₁H₁₂N₂O Molecular mass: 188.23 g/mol Melting point: Not reported in evidence.

Contrast with Sulfinyl Derivative: While the imidazole group enhances biological activity, the sulfinyl group in this compound likely improves surfactant properties due to its amphiphilic dodecyl chain .

2.1.2. 2-(Dimethylamino)-1-Phenylethanol (CAS 2202-69-9)

- Structure: Features a dimethylamino (-N(CH₃)₂) group.

- Applications : Used in pharmaceutical synthesis and as a chiral building block.

- Key Data: Molecular formula: C₁₀H₁₅NO Molecular mass: 165.23 g/mol Notable derivatives: Hydrochloride salts (e.g., (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethanol hydrochloride) are used in drug development .

Contrast with Sulfinyl Derivative: The dimethylamino group enhances solubility in polar solvents, whereas the sulfinyl group may improve thermal stability and catalytic utility .

2.1.3. 2-(2-Hydroxyphenoxy)-1-Phenylethanol

- Structure: Contains a hydroxyphenoxy (-O-C₆H₄-OH) substituent.

- Key Data :

2.2.1. Catalytic Oxidation

- 1-Phenylethanol Derivatives: Commonly oxidized to acetophenone or pinacol. For example, ZnS/CdS heterostructures catalyze 1-phenylethanol oxidation with high selectivity under photocatalytic conditions .

2.3. Physicochemical Properties

*Predicted data due to lack of direct evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.